![molecular formula C9H5NO B15224142 5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
5-Ethynylfuro[2,3-b]pyridine
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Overview
Description
5-Ethynylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and furan ring system with an ethynyl group at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired furo[2,3-b]pyridine structure . Another approach involves the condensation of carbonyl compounds or cycloaddition reactions, such as the condensation of 1,5-dicarbonyls .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylfuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Ethynylfuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-Ethynylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: A closely related compound with similar structural features.
Thienopyridine: Another fused heterocyclic compound with sulfur instead of oxygen in the ring.
Pyrrolo[2,3-b]pyridine: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness: 5-Ethynylfuro[2,3-b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable scaffold in the design of new molecules with diverse biological activities .
Properties
Molecular Formula |
C9H5NO |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-ethynylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h1,3-6H |
InChI Key |
FJTABJOHMPSLLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CO2 |
Origin of Product |
United States |
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